molecular formula C10H10N2O B13537851 2-(2-Oxazolyl)benzenemethanamine CAS No. 1211529-03-1

2-(2-Oxazolyl)benzenemethanamine

Cat. No.: B13537851
CAS No.: 1211529-03-1
M. Wt: 174.20 g/mol
InChI Key: FXIIJLSVCDPHPZ-UHFFFAOYSA-N
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Description

[2-(1,3-oxazol-2-yl)phenyl]methanamine is an organic compound that features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-oxazol-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride can yield oxazole derivatives .

Industrial Production Methods

Industrial production of [2-(1,3-oxazol-2-yl)phenyl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-oxazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activity .

Biology and Medicine

The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been studied for their antibacterial, antifungal, and anticancer properties .

Industry

In the industrial sector, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(1,3-oxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1,3-oxazol-2-yl)phenyl]methanamine is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1211529-03-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1,3-oxazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2

InChI Key

FXIIJLSVCDPHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC=CO2

Origin of Product

United States

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